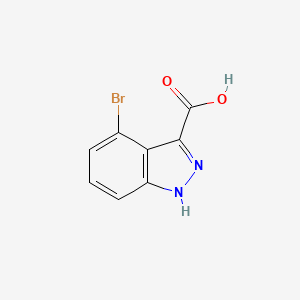

4-bromo-1H-indazole-3-carboxylic acid

Descripción general

Descripción

4-Bromo-1H-indazole-3-carboxylic acid is a heterocyclic compound containing an indazole core structure substituted with a bromine atom at the 4-position and a carboxylic acid group at the 3-position. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with commercially available 4-bromo-3-nitrotoluene.

Step 1: The nitro group is reduced to an amine using a reducing agent such as iron powder in acetic acid.

Step 2: The resulting 4-bromo-3-aminotoluene undergoes diazotization with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt.

Step 3: The diazonium salt is then subjected to a Sandmeyer reaction using copper(I) bromide to introduce the bromine atom at the 4-position, yielding 4-bromo-3-bromotoluene.

Step 4: The bromotoluene derivative is then cyclized using a base such as sodium ethoxide to form the indazole ring, resulting in 4-bromo-1H-indazole.

Step 5: Finally, the carboxylic acid group is introduced at the 3-position through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable processes, such as continuous flow chemistry and automated synthesis platforms, to enhance yield and reduce production costs.

Types of Reactions:

Substitution Reactions: The bromine atom at the 4-position can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form substituted indazole derivatives.

Oxidation Reactions: The indazole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, thiourea, or primary amines in the presence of a base like sodium hydroxide.

Oxidation: Potassium permanganate in acidic or basic medium, or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether, or sodium borohydride in methanol.

Major Products:

- Substituted indazole derivatives with various functional groups at the 4-position.

- Oxidized products with additional hydroxyl or carbonyl groups.

- Reduced products with alcohol or aldehyde functionalities.

Aplicaciones Científicas De Investigación

4-Bromo-1H-indazole-3-carboxylic acid has numerous applications in scientific research, including:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.

Biological Studies: Employed in the development of enzyme inhibitors and receptor modulators for studying biological pathways and disease mechanisms.

Chemical Biology: Utilized in the design of chemical probes for investigating protein-ligand interactions and cellular processes.

Material Science: Incorporated into the synthesis of functional materials with applications in organic electronics and photonics.

Mecanismo De Acción

The mechanism of action of 4-bromo-1H-indazole-3-carboxylic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group contribute to the binding affinity and specificity of the compound towards its target. The indazole core structure can engage in π-π stacking interactions and hydrogen bonding, facilitating the modulation of biological pathways and cellular functions.

Comparación Con Compuestos Similares

4-Chloro-1H-indazole-3-carboxylic acid: Similar structure with a chlorine atom instead of bromine, exhibiting comparable biological activities.

4-Fluoro-1H-indazole-3-carboxylic acid: Contains a fluorine atom, often showing enhanced metabolic stability and bioavailability.

4-Iodo-1H-indazole-3-carboxylic acid: Features an iodine atom, which can influence the compound’s reactivity and pharmacokinetic properties.

Uniqueness: 4-Bromo-1H-indazole-3-carboxylic acid is unique due to the presence of the bromine atom, which can participate in halogen bonding interactions, potentially enhancing the compound’s binding affinity and selectivity towards its molecular targets. Additionally, the bromine atom can serve as a versatile handle for further functionalization, enabling the synthesis of a wide range of derivatives with diverse biological activities.

Actividad Biológica

4-Bromo-1H-indazole-3-carboxylic acid is a heterocyclic compound recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features an indazole core with a bromine atom at the 4-position and a carboxylic acid group at the 3-position. This unique structure allows for various interactions with biological targets, contributing to its pharmacological properties.

Anticancer Activity

Research indicates that indazole derivatives, including this compound, exhibit significant anticancer properties. For example, compounds derived from indazole have shown potent inhibition against various cancer cell lines:

- IC₅₀ Values :

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory potential. Studies have shown that indazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses:

- Inhibition Potency :

Antimicrobial Activity

This compound has been tested for antimicrobial properties, with findings suggesting effectiveness against various bacterial strains. This broad-spectrum activity underscores its utility in developing new antimicrobial therapies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Binding Affinity : The bromine atom enhances binding affinity through halogen bonding interactions, while the carboxylic acid group facilitates hydrogen bonding with target enzymes or receptors .

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in cancer progression and inflammation, modulating key biological pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Comparison | Notable Activities |

|---|---|---|

| 4-Chloro-1H-indazole-3-carboxylic acid | Cl instead of Br | Similar anticancer and anti-inflammatory activities |

| 4-Fluoro-1H-indazole-3-carboxylic acid | F instead of Br | Enhanced metabolic stability and bioavailability |

| 4-Iodo-1H-indazole-3-carboxylic acid | I instead of Br | Influences reactivity and pharmacokinetics |

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

- Antitumor Efficacy : A study demonstrated that derivatives showed significant growth inhibition in mouse models of colon cancer, supporting their potential as therapeutic agents .

- Mechanistic Insights : Molecular docking studies revealed effective interactions between the indazole scaffold and target proteins involved in cancer and inflammation pathways .

- Synthesis and Derivative Development : Ongoing research focuses on synthesizing new derivatives to enhance potency and selectivity against specific targets, paving the way for novel drug development .

Propiedades

IUPAC Name |

4-bromo-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-4-2-1-3-5-6(4)7(8(12)13)11-10-5/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVZPISNPRYBGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646267 | |

| Record name | 4-Bromo-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-80-2 | |

| Record name | 4-Bromo-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.